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Abstract
BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-

HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active

cortisol. By reducing local cortisol concentrations in key metabolic tissues, BI-135585
modulates glucocorticoid receptor (GR) signaling and consequently affects a range of

downstream pathways implicated in metabolism, inflammation, and the neuroendocrine

system. This technical guide provides an in-depth analysis of the signaling pathways affected

by BI-135585, supported by quantitative data from preclinical and clinical studies, detailed

experimental methodologies, and visual representations of the molecular interactions.

Core Mechanism of Action: Inhibition of 11β-HSD1
and Modulation of Glucocorticoid Signaling
The primary mechanism of action of BI-135585 is the competitive inhibition of 11β-HSD1. This

enzyme is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue,

and the brain. By blocking the conversion of cortisone to cortisol, BI-135585 effectively reduces

the intracellular concentration of active glucocorticoids, thereby dampening the activation of the

glucocorticoid receptor (GR).[1]
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Activated GR translocates to the nucleus and binds to glucocorticoid response elements

(GREs) in the promoter regions of target genes, regulating their transcription. The downstream

effects of BI-135585 are therefore a direct consequence of altered gene expression profiles

that would otherwise be driven by cortisol.
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Diagram 1: Mechanism of BI-135585 Action.
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Quantitative Analysis of BI-135585 Activity
The potency and efficacy of BI-135585 have been quantified in various in vitro and in vivo

studies.

Parameter Value Species/System Reference

IC50 (11β-HSD1) 13 nM Recombinant Human [2]

4.3 nM Human Adipocytes [3][4]

11 nM
Human Adipose

Tissue (ex vivo)
[2]

Selectivity >1000-fold

Over other

hydroxysteroid

dehydrogenases

[2][4]

Inhibition in Adipose

Tissue (ex vivo)

IC50 ~100 nM

(abdominal

subcutaneous), ~10

nM (perirenal)

Cynomolgus Monkey [2]

Inhibition in Adipose

Tissue (in vivo)

67% (1 mg/kg), 90%

(3 mg/kg)
Cynomolgus Monkey [2]

Liver 11β-HSD1

Inhibition (Human)

Decrease in urinary

(aTHF+THF)/THE

ratio

Patients with Type 2

Diabetes
[5]

Adipose Tissue 11β-

HSD1 Inhibition

(Human)

Median 90% after

single dose
Healthy Volunteers [5]

≤31% after 14 days
Patients with Type 2

Diabetes
[5]

Affected Signaling Pathways
Hypothalamus-Pituitary-Adrenal (HPA) Axis
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The inhibition of peripheral cortisol production by BI-135585 can lead to a compensatory

response in the HPA axis. Reduced negative feedback from cortisol can result in a mild

increase in adrenocorticotropic hormone (ACTH) levels.[5] This, in turn, may stimulate adrenal

steroidogenesis.
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Diagram 2: BI-135585 and the HPA Axis.

Inflammatory Signaling (NF-κB Pathway)
Glucocorticoids are potent anti-inflammatory agents, partly through their inhibition of the NF-κB

signaling pathway. The expression of 11β-HSD1 itself can be induced by pro-inflammatory

cytokines via NF-κB and C/EBPβ.[6] By reducing intracellular cortisol, BI-135585 may

modulate the inflammatory response in tissues where 11β-HSD1 is active. Studies with other
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11β-HSD1 inhibitors have shown a reduction in the expression of pro-inflammatory cytokines

like IL-1β, CXCL2, and TNFα.[7]
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Diagram 3: Crosstalk with NF-κB Signaling.

Metabolic Pathways
Given the role of cortisol in regulating glucose and lipid metabolism, inhibition of 11β-HSD1 is

expected to have significant metabolic consequences. In adipose tissue, cortisol promotes

lipolysis.[8] By reducing intracellular cortisol, BI-135585 may decrease lipolysis.[8] In the liver,

cortisol stimulates gluconeogenesis. Inhibition of 11β-HSD1 has been investigated as a

therapeutic strategy for type 2 diabetes due to its potential to improve insulin sensitivity and

reduce hepatic glucose production.[6]

Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (IC50 Determination)
This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.
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Materials:

Recombinant human 11β-HSD1 enzyme

Cortisone (substrate)

NADPH (cofactor)

Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration)

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

BI-135585 or other test compounds

HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate)

384-well microplates

Procedure:

Prepare serial dilutions of BI-135585 in the assay buffer.

In a 384-well plate, add the recombinant 11β-HSD1 enzyme, cortisone, NADPH, and the

NADPH regenerating system.

Add the different concentrations of BI-135585 to the wells. Include control wells with no

inhibitor.

Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic

reaction to proceed.

Stop the reaction by adding a stop solution containing EDTA or a known 11β-HSD1 inhibitor.

Add the HTRF detection reagents and incubate at room temperature to allow for antibody

binding.

Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate

reader.
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Calculate the percent inhibition for each concentration of BI-135585 and determine the IC50

value by fitting the data to a dose-response curve.

Ex Vivo Measurement of 11β-HSD1 Activity in Adipose
Tissue
This protocol describes the measurement of 11β-HSD1 activity in fresh adipose tissue

biopsies.[9]

Materials:

Subcutaneous adipose tissue biopsies

Deuterated cortisone (d4-cortisone) as a tracer

Incubation medium (e.g., DMEM)

BI-135585 or other test compounds

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Immediately after collection, place the adipose tissue biopsy in ice-cold saline.

Dissect the tissue into small fragments of a defined weight.

Place the tissue fragments in a multi-well plate containing incubation medium with d4-

cortisone.

For inhibition studies, add different concentrations of BI-135585 to the wells.

Incubate the plate at 37°C in a humidified incubator for a specific time (e.g., 24 hours).

After incubation, collect the supernatant.

Extract the steroids from the supernatant using an organic solvent (e.g., ethyl acetate).
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Analyze the levels of d4-cortisone and its product, d4-cortisol, using LC-MS/MS.

Calculate the percent conversion of d4-cortisone to d4-cortisol to determine 11β-HSD1

activity.

Determine the inhibitory effect of BI-135585 by comparing the conversion in the treated

samples to the control samples.

Conclusion
BI-135585 is a selective inhibitor of 11β-HSD1 that primarily impacts the glucocorticoid

signaling pathway by reducing intracellular cortisol levels. This mechanism of action has

pleiotropic effects, influencing the HPA axis, inflammatory responses, and key metabolic

processes. The quantitative data and experimental protocols provided herein offer a

comprehensive resource for researchers and drug development professionals working on 11β-

HSD1 inhibitors and related therapeutic areas. Further investigation into the intricate crosstalk

between glucocorticoid signaling and other cellular pathways will continue to elucidate the full

therapeutic potential of compounds like BI-135585.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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